molecular formula C15H14F2N2O4 B4953996 4-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)morpholine

4-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)morpholine

Cat. No.: B4953996
M. Wt: 324.28 g/mol
InChI Key: XXOYEFSWJHTBNG-UHFFFAOYSA-N
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Description

4-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)morpholine is a chemical compound that has gained significant attention in scientific research. This compound is a member of the isoxazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 4-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)morpholine involves the inhibition of PDE4. This enzyme is responsible for the breakdown of cyclic adenosine monophosphate (cAMP), which is a key signaling molecule involved in the regulation of inflammation. By inhibiting PDE4, this compound increases the levels of cAMP, which in turn leads to a reduction in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to reduce inflammation in various animal models of disease, including asthma, arthritis, and inflammatory bowel disease. It has also been shown to exhibit antitumor activity in several cancer cell lines. In addition, this compound has been shown to have antiviral activity against several viruses, including influenza A and B viruses.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)morpholine is its potent anti-inflammatory activity. This makes it a promising therapeutic agent for the treatment of various inflammatory diseases. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 4-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)morpholine. One area of interest is the development of more soluble analogs of this compound, which could improve its pharmacokinetic properties. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of viral infections. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify its molecular targets.

Synthesis Methods

The synthesis of 4-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)morpholine involves the reaction of 5-(bromomethyl)-3-isoxazolylcarbonyl chloride with 2,4-difluorophenol in the presence of triethylamine. The resulting product is then treated with morpholine to obtain the final product. This method has been successfully used to synthesize this compound in good yield and purity.

Scientific Research Applications

4-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)morpholine has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. This compound has been identified as a potent inhibitor of phosphodiesterase 4 (PDE4), which is an enzyme that plays a key role in the regulation of inflammation.

Properties

IUPAC Name

[5-[(2,4-difluorophenoxy)methyl]-1,2-oxazol-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O4/c16-10-1-2-14(12(17)7-10)22-9-11-8-13(18-23-11)15(20)19-3-5-21-6-4-19/h1-2,7-8H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOYEFSWJHTBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NOC(=C2)COC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49737289
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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